5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC15939732
Molecular Formula: C11H7ClFN3O
Molecular Weight: 251.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClFN3O |
|---|---|
| Molecular Weight | 251.64 g/mol |
| IUPAC Name | 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17) |
| Standard InChI Key | DYYCCONTKAJHRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide (C₁₁H₇ClFN₃O; MW 251.64 g/mol) features a pyrazine core substituted at position 5 with chlorine and at position 2 with a carboxamide group linked to a 2-fluorophenyl moiety . The planar pyrazine ring facilitates π-π stacking interactions, while the fluorine atom induces electronic effects influencing dipole moments and solubility .
Table 1: Key Structural Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Bond length (C5-Cl) | 1.732 Å | DFT calculations |
| Dihedral angle (pyrazine-phenyl) | 27.8° | X-ray crystallography |
| LogP | 2.41 ± 0.15 | HPLC measurement |
Electronic Properties
Density Functional Theory (DFT) analyses reveal a HOMO-LUMO energy gap of 4.83 eV, indicating moderate chemical reactivity . Natural Bond Orbital (NBO) studies identify hyperconjugative interactions between the chlorine atom's lone pairs and the σ* orbital of adjacent C-N bonds, stabilizing the molecular conformation . The fluorine substituent reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .
Synthetic Methodologies
Primary Synthesis Route
The compound is typically synthesized via a two-step protocol:
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Chlorination and Acyl Chloride Formation: 5-Hydroxypyrazine-2-carboxylic acid undergoes treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 5-chloropyrazine-2-carbonyl chloride .
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Amidation: Reaction with 2-fluoroaniline in acetone with triethylamine (Et₃N) as base achieves 66% yield after purification .
Reaction Scheme:
Alternative Approaches
Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yield (63%) . Solid-phase synthesis using Wang resin demonstrates potential for combinatorial library generation but suffers from lower efficiency (42% yield) .
Spectroscopic Characterization
Vibrational Spectroscopy
FT-IR and FT-Raman spectra exhibit characteristic bands:
NMR Spectral Data
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.72 (s, 1H, pyrazine H3)
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δ 8.15 (d, J = 8.4 Hz, 1H, phenyl H6)
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δ 7.43–7.38 (m, 2H, phenyl H3, H5)
¹³C NMR (101 MHz, DMSO-d₆):
Biological Activity and Mechanisms
Antimycobacterial Efficacy
The compound exhibits potent activity against M. tuberculosis H37Rv (MIC = 1.56 µg/mL), surpassing pyrazinamide (MIC = 50 µg/mL) . Against non-tuberculous mycobacteria:
Table 2: Comparative Activity of Pyrazinecarboxamides
| Compound | MIC vs M. tuberculosis (µg/mL) |
|---|---|
| 5-Chloro-N-(2-fluorophenyl) | 1.56 |
| N-(4-chlorophenyl) derivative | 3.12 |
| N-(3-methylphenyl) derivative | 25.0 |
| Pyrazinamide | 50.0 |
Mechanism of Action
The compound inhibits mycobacterial fatty acid synthase I (FAS I), disrupting mycolic acid biosynthesis . Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to the FAS I active site through:
Structure-Activity Relationships (SAR)
Impact of Halogen Substitution
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Chlorine at C5: Essential for FAS I inhibition; removal increases MIC 16-fold
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Fluorine at C2': Enhances membrane permeability (PAMPA logPe = -5.12 vs -6.89 for non-fluorinated analog)
Phenyl Substitution Patterns
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Ortho-fluorine: Optimal for activity; para-substitution reduces potency 4-fold
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Electron-withdrawing groups: Improve MIC values (NO₂ > Cl > F > H)
Toxicological Profile
In Vitro Cytotoxicity
HepG2 cell viability assays show IC₅₀ = 58.3 µM, indicating selectivity index (SI) of 37.4 for M. tuberculosis . This surpasses first-line drugs:
Metabolic Stability
Microsomal half-life (human liver microsomes): 42 minutes, suggesting need for pharmacokinetic optimization . Primary metabolites include:
Computational Chemistry Insights
ADMET Predictions
SwissADME Analysis:
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GI absorption: High (89% predicted)
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BBB permeant: No (logBB = -1.23)
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Parameter | 5-Cl-N-(2-FPh) | 5-Cl-N-(4-ClPh) | N-(2,6-F₂Ph) |
|---|---|---|---|
| MIC (M. tb) µg/mL | 1.56 | 3.12 | 1.95 |
| LogP | 2.41 | 3.02 | 2.78 |
| Metabolic Stability (t₁/₂) | 42 min | 28 min | 51 min |
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